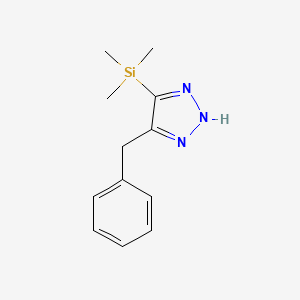
4-Benzyl-5-(trimethylsilyl)-2H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-5-(trimethylsilyl)-2H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-5-(trimethylsilyl)-2H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the “click reaction.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions to yield the desired triazole compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale click chemistry processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-5-(trimethylsilyl)-2H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the triazole ring.
Substitution: The benzyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution can produce a variety of functionalized triazoles .
Scientific Research Applications
4-Benzyl-5-(trimethylsilyl)-2H-1,2,3-triazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Benzyl-5-(trimethylsilyl)-2H-1,2,3-triazole involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access .
Comparison with Similar Compounds
- 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol
- 4-Benzyl-5-(3,4,5-trimethoxy-phenyl)-4H-(1,2,4)triazole-3-thiol
- 5-Benzyl-4-methyl-4H-1,2,4-triazole-3-thiol
Uniqueness: 4-Benzyl-5-(trimethylsilyl)-2H-1,2,3-triazole is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in applications where these properties are advantageous .
Properties
CAS No. |
84645-40-9 |
|---|---|
Molecular Formula |
C12H17N3Si |
Molecular Weight |
231.37 g/mol |
IUPAC Name |
(5-benzyl-2H-triazol-4-yl)-trimethylsilane |
InChI |
InChI=1S/C12H17N3Si/c1-16(2,3)12-11(13-15-14-12)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,13,14,15) |
InChI Key |
HYXCGGBSEIMDNS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=NNN=C1CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















